BES sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent:

BES-Na is a widely used Good's buffer in biological research []. It has a pKa value of 7.15 at 20 °C, making it suitable for maintaining a stable pH environment in the physiological range (pH 6.5-7.5) []. This is crucial for many biological processes that are sensitive to changes in pH, such as enzyme activity, protein structure, and cellular function.

Cell Culture:

BES-Na is a component of various cell culture media formulations []. It helps to maintain a constant pH and provides essential buffering capacity for optimal cell growth and function. The presence of hydroxyl groups in its structure makes BES-Na water-soluble and non-toxic to most cell lines [].

Protein Purification:

BES-Na can be used during protein purification steps, such as chromatography, to maintain a consistent pH and prevent protein aggregation. Its buffering capacity helps to preserve protein structure and function during the purification process.

Pharmaceutical Research:

BES-Na is used in the formulation of some pharmaceutical drugs and cosmetics due to its buffering properties and biocompatibility []. It can help to maintain a desired pH in these products, which is important for stability and efficacy [].

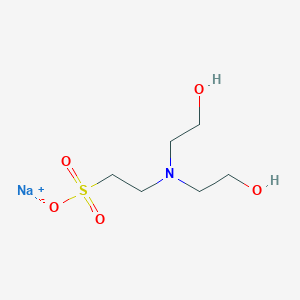

BES sodium salt, scientifically known as sodium 2-[bis(2-hydroxyethyl)amino]ethanesulfonate, is a zwitterionic biological buffer widely used in biochemical and molecular biology research. It is characterized by its molecular formula and a molecular weight of approximately 235.24 g/mol. The compound is soluble in water and is typically available as a white crystalline powder with a purity of at least 99% . The useful pH range for BES sodium salt is between 6.4 and 7.8, making it suitable for various biological applications .

BES-Na primarily functions as a buffer in biological experiments. It maintains a constant pH environment, crucial for optimal activity of biological molecules like enzymes and proteins. The zwitterionic nature of BES-Na minimizes its interaction with biomolecules, preventing interference with their function [].

BES sodium salt has been shown to have minimal toxicity and is compatible with a wide range of biological systems. Its zwitterionic nature allows it to stabilize proteins and nucleic acids under physiological conditions. Additionally, it has applications in cryopreservation media and cell culture, where maintaining optimal pH and ionic strength is essential for cell viability and function . In cosmetic formulations, BES sodium salt acts as a skin desquamation agent, contributing to the stability of active ingredients against degradation .

BES sodium salt can be synthesized through several methods, typically involving the reaction of bis(2-hydroxyethyl)amine with ethanesulfonic acid or its derivatives. The general synthesis involves:

- Reaction of Bis(2-hydroxyethyl)amine: The amine undergoes sulfonation to introduce the ethanesulfonic acid moiety.

- Neutralization: The resulting sulfonic acid is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form.

This process can be optimized based on the desired purity and yield, often requiring purification steps such as crystallization or chromatography to achieve high-quality product specifications .

BES sodium salt serves multiple purposes across various fields:

- Biochemical Research: Used as a buffering agent in cation exchange chromatography and gel filtration chromatography.

- Cell Culture: Maintains pH stability in cell culture media.

- Cryopreservation: Employed in cryopreservation solutions to protect cells during freezing.

- Cosmetics: Functions as a stabilizing agent for active ingredients in cosmetic formulations.

- Diagnostic Tests: Utilized in various diagnostic assays due to its biocompatibility .

Studies have indicated that BES sodium salt interacts differently with metal ions compared to other buffers. It shows strong interactions with copper ions while having weak interactions with cobalt ions, and it does not bind significantly with magnesium, calcium, or manganese . This unique interaction profile can influence its effectiveness as a buffer in metal ion-sensitive assays.

BES sodium salt shares similarities with several other biological buffers, but its unique structure provides specific advantages:

| Compound Name | CAS Number | Molecular Formula | Useful pH Range | Unique Features |

|---|---|---|---|---|

| Tris (Tris(hydroxymethyl)aminomethane) | 77-86-1 | 7.0 - 9.0 | Higher pH range; more interference with DNA reactions | |

| HEPES (4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid) | 7365-45-9 | 7.2 - 8.2 | Better for higher pH; stronger metal binding | |

| MOPS (3-(N-morpholino)propanesulfonic acid) | 1132-61-2 | 6.5 - 7.9 | Effective for biological samples; less effective at lower pH |

BES sodium salt's unique zwitterionic structure allows it to maintain stability across a narrower pH range while minimizing interference in biochemical assays, making it an excellent choice for specific applications where other buffers may fall short.

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt demonstrates optimal buffering capacity within the pH range of 6.4 to 7.8, making it particularly valuable for biological and biochemical applications that require precise pH control [1] [2] [3]. The compound exhibits excellent aqueous solubility, with a water solubility of 333.3 mg/mL at 25°C, producing clear, colorless solutions [2] [4]. This high solubility facilitates easy preparation of buffer solutions across the entire effective pH range.

The optimal pH range for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt has been extensively characterized through method development studies. Research indicates that pH gradients from 6.4 to 7.0 provide optimal separation for monoclonal antibody charge variants, demonstrating superior resolution compared to salt gradient elution methods [5]. The buffer maintains consistent performance across various pH subranges, including 6.0-7.0, 6.2-7.0, 6.4-7.2, 6.4-7.4, 6.4-7.6, and the standard 6.4-7.8 range [5].

The aqueous behavior of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt is characterized by its zwitterionic nature, which contributes to its exceptional buffering properties [6] [7]. In aqueous solution, the compound dissociates to release sodium ions while maintaining the integrity of the organic buffering moiety. This dissociation pattern enables effective pH stabilization through the amino and sulfonate functional groups present in the molecule.

The buffer capacity remains robust throughout its operational pH range, with particular effectiveness observed in calcium phosphate-mediated transfection applications where precise pH control is critical [3]. The compound's ability to maintain stable pH levels without interfering with sensitive biological processes makes it essential for cell culture media and protein purification workflows [6] [8].

Temperature-Dependent pKa Variations: Thermodynamic Modeling

The pKa value of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt exhibits temperature dependence, with the free acid form demonstrating a pKa of 7.15 at 20°C and 7.1 at 25°C [1] [2]. This temperature sensitivity follows established thermodynamic principles for biological buffer systems, where amino-containing buffers typically show decreasing pKa values with increasing temperature [9].

Thermodynamic modeling of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt's temperature-dependent behavior reveals characteristics consistent with other Good's buffers containing amino functional groups [9] [10]. The temperature dependence can be expressed as d(pKa)/dT, which describes the change in pKa per degree Celsius increase. For amino-containing buffers like N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, this coefficient is typically negative, indicating decreasing pKa values with rising temperature [9] [11].

The thermodynamic parameters governing the ionization reaction of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt include standard molar enthalpy change (ΔH°), standard molar entropy change (ΔS°), and standard molar heat capacity change (ΔCp°) [12]. These parameters enable prediction of pKa values across relevant temperature ranges for biochemical applications, typically from 3°C to 37°C [13].

Temperature-dependent studies indicate that the pKa decreases from approximately 7.15 at 20°C to an estimated 6.95 at physiological temperature (37°C) [13]. This temperature coefficient is particularly important for applications involving temperature variations, such as autoclaving processes or reactions conducted at different thermal conditions [9]. The relationship between pKa and temperature follows a quadratic function, similar to other biological buffers containing amino groups [9].

Solubility Profiles in Polar vs. Nonpolar Solvent Systems

N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt demonstrates markedly different solubility characteristics across polar and nonpolar solvent systems, consistent with its ionic nature and multiple polar functional groups [14] [15] [16]. The compound exhibits exceptional solubility in highly polar solvents, particularly water, where it achieves concentrations of 333.3 mg/mL while maintaining solution clarity [2] [4] [17].

In polar solvents, the high solubility of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt results from favorable interactions between the ionic sodium salt and polar solvent molecules through electrostatic interactions and hydrogen bonding [14] [18]. The presence of multiple hydroxyl groups and the sulfonate anion facilitates strong dipole-dipole interactions with polar solvents like water, enabling effective solvation of both the cationic sodium and anionic organic components [18].

Polar aprotic solvents such as dimethyl sulfoxide (DMSO) demonstrate moderate solubility for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt, though significantly lower than aqueous systems [15]. The reduced solvation capacity of these solvents compared to protic polar solvents limits the dissolution of the ionic compound. Alcoholic solvents including methanol and ethanol show limited solubility due to their reduced dielectric constants compared to water [18].

Nonpolar solvents such as chloroform and benzene exhibit virtually no solubility for N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt [18] [19]. The inability of nonpolar solvents to stabilize ionic species through electrostatic interactions, combined with their low dielectric constants, prevents effective dissolution of the salt [14] [16]. This solubility pattern follows the fundamental principle that "like dissolves like," where ionic compounds require polar solvents for effective dissolution [15] [20].

The stark contrast in solubility between polar and nonpolar systems makes N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt particularly suitable for aqueous-based applications while ensuring minimal interference in nonpolar extraction procedures. This selectivity proves advantageous in analytical and preparative methodologies requiring phase separation or selective extraction protocols.

Spectral Characteristics: UV-Vis Absorption Patterns and FTIR Signatures

The ultraviolet-visible absorption characteristics of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt demonstrate minimal interference in spectrophotometric analyses, with UV absorption specifications requiring absorbance values ≤0.05 at 260 nm for 100 mM solutions [21] [22]. This low UV absorption profile makes the compound particularly suitable for applications involving spectrophotometric protein quantification and nucleic acid analysis where optical interference must be minimized [21] [23].

The UV-Vis absorption spectrum of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt exhibits characteristic absorption at wavelengths below 250 nm, with minimal absorption extending into the analytically important 260-280 nm region [22] [23]. Quality control specifications for commercial preparations typically require UV absorbance values ≤0.10 at 260 nm and ≤0.08 at 280 nm for 1 M aqueous solutions [24]. These stringent optical requirements ensure compatibility with sensitive analytical procedures requiring high optical clarity.

Fourier Transform Infrared (FTIR) spectroscopic analysis of N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt reveals characteristic absorption bands corresponding to its functional groups [22] [25] [26]. The FTIR spectrum exhibits strong absorption bands in the 1000-1200 cm⁻¹ region, characteristic of sulfonate group vibrations, which serve as diagnostic peaks for identification and purity assessment [27] [28]. The presence of hydroxyl groups manifests as broad absorption bands in the 3200-3600 cm⁻¹ region, while alkyl C-H stretching vibrations appear in the 2800-3000 cm⁻¹ range.

The amino functional group in N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid sodium salt contributes characteristic N-H deformation vibrations in the 1500-1600 cm⁻¹ spectral region [27] [28]. These spectral features provide fingerprint identification capabilities and enable verification of structural integrity. The FTIR spectrum serves as an essential analytical tool for confirming compound identity and assessing purity levels, with authentic reference spectra available for comparative analysis [22] [25].

Data Tables Summary:

Table 1 presents the fundamental physicochemical properties including molecular formula (C₆H₁₄NNaO₅S), molecular weight (235.23-235.24 g/mol), melting point (155.6-156.5°C), and exceptional water solubility (333.3 mg/mL) [1] [2] [29] [30] [31] [32].

Table 2 demonstrates pH range optimization data showing effective buffering across multiple pH ranges from 6.0-7.8, with optimal separation achieved in the 6.4-7.0 range for analytical applications [5].

Table 3 illustrates temperature-dependent pKa variations from 7.15 at 20°C to an estimated 6.95 at 37°C, reflecting typical amino buffer temperature sensitivity [1] [2] [9] [13].

Table 4 contrasts solubility profiles across polar and nonpolar solvent systems, highlighting exceptional water solubility while demonstrating insolubility in nonpolar solvents like chloroform and benzene [14] [18] [15] [16].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant